molecular formula C2H10N2O3Pt+2 B1678008 Nedaplatin CAS No. 95734-82-0

Nedaplatin

Número de catálogo B1678008
Número CAS: 95734-82-0
Peso molecular: 303.18 g/mol
Clave InChI: KLNFSAOEKUDMFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nedaplatin is a second-generation platinum analog. It is less nephrotoxic than Cisplatin but has proven equally effective . It was approved for use in Japan in 1995 . Nedaplatin is a DNA cross-linking agent that acts by binding the N7 position on guanine residues, inhibiting DNA synthesis and repair .


Molecular Structure Analysis

Nedaplatin consists of two ammine ligands and the dianion derived from glycolic acid . Its chemical formula is C2H8N2O3Pt . The molecular weight is 303.181 .


Chemical Reactions Analysis

As a platinum analog, Nedaplatin likely works similarly to Cisplatin. Once it has entered the cell, it is hydrolyzed to its active form which complexes with water molecules . This form binds to nucleophiles in the cytoplasm such as glutathione and other cysteine-rich proteins, resulting in an overall increase in oxidative stress as the cell loses antioxidant proteins .


Physical And Chemical Properties Analysis

Nedaplatin is a solid substance . It is insoluble in DMSO and EtOH, but it is soluble in H2O . The volume of distribution of free platinum is 12.0 L . Approximately 50% of the platinum from Nedaplatin is bound to human plasma proteins .

Aplicaciones Científicas De Investigación

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Nedaplatin is used in the treatment of non-small cell lung cancer (NSCLC). Studies have shown that nedaplatin-based regimens have a higher response rate in squamous cell lung cancer than in non-squamous cell lung cancer . The response rate for nedaplatin-based regimens in squamous cell lung cancer was 55.6%, compared to 34.4% for non-squamous cell lung cancer .

Treatment of Small Cell Lung Cancer

Nedaplatin is also used in the treatment of small cell lung cancer . However, more research is needed to compare the efficacy of nedaplatin in this application with other treatments.

Treatment of Esophageal Cancer

Nedaplatin has been used in the treatment of esophageal cancer . The specific mechanisms and efficacy of nedaplatin in this context are subjects of ongoing research.

Treatment of Head and Neck Cancers

Head and neck cancers are another area where nedaplatin is used as a treatment option . Further studies are needed to determine the optimal use of nedaplatin in these types of cancers.

Treatment of Nasopharyngeal Cancer

Nedaplatin has been investigated for use in the treatment of nasopharyngeal cancer. A trial investigating the role of a nedaplatin-based concurrent chemoradiotherapy regimen in patients with locoregional, stage II–IVB, nasopharyngeal cancer showed promising results .

Substitution for Cisplatin in Advanced NSCLC Treatment

Nedaplatin has been investigated as a substitute for cisplatin in the treatment of advanced NSCLC . The results of these studies could potentially expand the range of treatment options available for this condition.

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Nedaplatin . Personal protective equipment and chemical impermeable gloves should be worn . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name

azane;2-hydroxyacetic acid;platinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3.2H3N.Pt/c3-1-2(4)5;;;/h3H,1H2,(H,4,5);2*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXCMPAWRCMABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)O.N.N.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10N2O3Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aqupla

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nedaplatin
Reactant of Route 2
Nedaplatin
Reactant of Route 3
Nedaplatin
Reactant of Route 4
Nedaplatin
Reactant of Route 5
Nedaplatin
Reactant of Route 6
Nedaplatin

Q & A

Q1: How does Nedaplatin exert its anti-tumor effects?

A1: Similar to cisplatin, Nedaplatin acts as a platinum-based alkylating agent. [] Upon entering the cell, its inactive form undergoes aquation, losing its carrier ligand and forming a reactive species. [, ] This reactive form binds to DNA, primarily forming intrastrand crosslinks between adjacent guanine bases. [, , ] These DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. []

Q2: Does Nedaplatin affect proteins involved in apoptosis?

A3: Studies have shown that Nedaplatin can modulate the expression of apoptosis-related proteins. In T98G glioblastoma cells treated with Nedaplatin, an increased expression of the anti-apoptotic protein Bcl-2 was observed. [] Other research on tongue squamous cell carcinoma (SCC25) cells revealed that Nedaplatin, when combined with chloroquine, increased the expression of pro-apoptotic protein Bax and decreased the expression of Bcl-2. []

Q3: What is the molecular structure of Nedaplatin?

A4: Nedaplatin is a cisplatin analog where the chloride ligands are replaced by a glycolate ligand in a chelated form. [, ]

Q4: What is the molecular formula and weight of Nedaplatin?

A4: The molecular formula of Nedaplatin is C4H13N2O4Pt, and its molecular weight is 321.25 g/mol.

Q5: Is there information available about the material compatibility and stability of Nedaplatin under various conditions?

A5: The provided research papers primarily focus on Nedaplatin's use as a chemotherapy drug and do not delve into its material compatibility or stability outside of biological contexts. Further research may be needed to answer this question.

Q6: Does Nedaplatin exhibit any catalytic properties?

A6: The research provided focuses on Nedaplatin's anti-tumor activity, which is attributed to its DNA-damaging properties rather than catalytic activity. There's no mention of Nedaplatin being used as a catalyst in these papers.

Q7: Has computational chemistry been applied to study Nedaplatin?

A8: Yes, computational studies have investigated the interaction of Nedaplatin with drug carriers. One study used Density Functional Theory (DFT) and Monte Carlo (MC) simulations to assess the potential of zinc oxide nanoclusters and nanoparticles as carriers for Nedaplatin. [] Results showed favorable binding energies, suggesting that these nanomaterials could be promising carriers for improving drug delivery. []

Q8: How does the structure of Nedaplatin, compared to cisplatin, influence its activity and toxicity?

A9: Nedaplatin's structure, featuring a glycolate ligand instead of chlorides, contributes to its improved toxicity profile compared to cisplatin. [, ] While both exert their antitumor effects through DNA binding, Nedaplatin exhibits lower nephrotoxicity, neurotoxicity, and gastrointestinal toxicity. [, , , , ]

Q9: Are there specific formulation strategies to improve Nedaplatin's stability, solubility, or bioavailability?

A10: Research highlights the development of PEGylated liposomes as a novel delivery system for Nedaplatin. [] This formulation significantly enhanced Nedaplatin uptake, cytotoxicity, and genotoxicity in A549 lung cancer and U2OS osteosarcoma cells compared to free Nedaplatin. [] This encapsulation method holds promise for improving drug delivery and efficacy.

Q10: Is there information about SHE regulations regarding Nedaplatin in the provided research?

A10: The research papers primarily focus on Nedaplatin's clinical efficacy and safety. They do not explicitly discuss SHE regulations related to its manufacturing or handling.

Q11: How does renal function affect Nedaplatin pharmacokinetics?

A12: Studies indicate a correlation between Nedaplatin clearance and renal function. [, ] Ishibashi's formula, DoseNDP = AUC x CLNDP (where CLNDP = 0.0738 x creatinine clearance + 4.47), has been suggested as a means to estimate individual Nedaplatin doses based on renal function, although further validation is needed. []

Q12: Does the timing of Nedaplatin administration impact its toxicity?

A13: Chronotoxicological studies in rats revealed that Nedaplatin-induced nephrotoxicity and drug accumulation are time-dependent. [] Rats injected with Nedaplatin at 20:00 exhibited greater nephrotoxicity and higher platinum accumulation in the kidneys compared to those injected at 8:00. [] This suggests that medication timing may be a crucial factor to consider in clinical settings.

Q13: What is the evidence for Nedaplatin's efficacy in treating various cancers?

A14: Numerous studies demonstrate Nedaplatin's efficacy against a range of cancers. It has shown activity against non-small cell lung cancer (NSCLC), [, , , , , , ] esophageal cancer, [, , , ] uterine cervical cancer, [, , , , , , , ] head and neck cancer, [, , ] urothelial cancer, [, , , ] and ovarian cancer. [, , ]

Q14: Is Nedaplatin effective as a single agent, or is it typically used in combination with other chemotherapeutic agents?

A15: While Nedaplatin can be used as a single agent, particularly in cisplatin-resistant cases, it is often administered in combination with other chemotherapeutic drugs. [, , , , , , , , ] Common combinations include vinorelbine, [, ] 5-fluorouracil (5-FU), [, , , ] docetaxel, [, , ] and paclitaxel. [, , , ] These combinations often exhibit synergistic or additive effects, enhancing anti-tumor activity.

Q15: Does resistance to Nedaplatin develop, and if so, what are the potential mechanisms?

A17: Similar to other platinum-based drugs, resistance to Nedaplatin can emerge after treatment. [] One potential mechanism involves the upregulation of long non-coding RNA MVIH (microvascular invasion in hepatic cancer) in NSCLC cells. [] MVIH has been implicated in drug resistance in various cancers, and studies suggest that Nedaplatin might be able to reverse cisplatin resistance in NSCLC cells by downregulating MVIH expression. []

Q16: Are there any known biomarkers to predict the efficacy of Nedaplatin or monitor treatment response?

A20: While research has not identified specific biomarkers for predicting Nedaplatin efficacy, tumor response is typically assessed using imaging techniques (CT, MRI) and serum tumor marker levels. [, , , , ] For instance, one study observed significant decreases in serum tumor markers CEA, CA125, NSE, and CYFRA21-1 in patients with advanced NSCLC following treatment with Nedaplatin plus concurrent chemoradiotherapy. [] Further research is warranted to identify predictive biomarkers for personalized therapy.

Q17: What analytical methods are used to characterize and quantify Nedaplatin?

A21: Various analytical techniques are employed to characterize and quantify Nedaplatin in biological samples. Platinum concentrations in tissues, such as kidneys, can be measured using techniques like atomic absorption spectrometry. [] These measurements can help assess drug accumulation and potential toxicity. Additionally, the MTT assay, which measures cell viability, is commonly used to evaluate the cytotoxic effects of Nedaplatin in vitro. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.